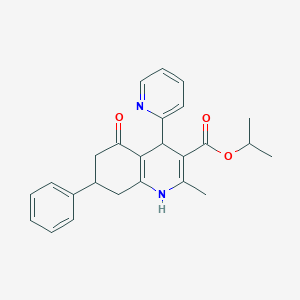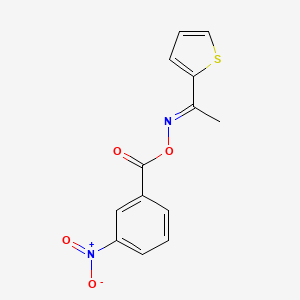![molecular formula C24H17N3O2 B11096308 1-{[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}-3-phenylpropan-1-one](/img/structure/B11096308.png)
1-{[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes an indenoquinoxaline core, which is a fused ring system containing both indene and quinoxaline moieties, and a phenylpropanoate group attached through an imine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE typically involves the condensation of an indenoquinoxaline derivative with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. For example, the condensation of 11H-indeno[1,2-b]quinoxalin-11-one with 3-phenylpropanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening methods to identify optimal reaction conditions and catalysts is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to the modulation of signaling pathways involved in cell growth, inflammation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one oxime: A derivative with similar core structure but different functional groups.
11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone: Another derivative with a hydrazone linkage instead of an imine.
Uniqueness
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE is unique due to its specific combination of an indenoquinoxaline core and a phenylpropanoate group. This unique structure imparts distinct chemical reactivities and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H17N3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] 3-phenylpropanoate |
InChI |
InChI=1S/C24H17N3O2/c28-21(15-14-16-8-2-1-3-9-16)29-27-23-18-11-5-4-10-17(18)22-24(23)26-20-13-7-6-12-19(20)25-22/h1-13H,14-15H2/b27-23- |
InChI Key |
LWWMYRMNGPEEGD-VYIQYICTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)O/N=C\2/C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)ON=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11096229.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096233.png)


![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11096247.png)
![1,1'-Decane-1,10-diylbis[3-(2-methoxyphenyl)urea]](/img/structure/B11096253.png)
![2-bromo-4-nitro-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11096254.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11096263.png)
![3-Phenyl-1-{[(4-phenylcyclohexylidene)amino]oxy}propan-1-one](/img/structure/B11096268.png)
![5-bromo-1'-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11096269.png)
![2-{[2-Methyl-3-(4-nitrophenyl)-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11096277.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096292.png)

